molecular formula C9H9BrO3S B2769011 1-(Benzenesulfonyl)-3-bromopropan-2-one CAS No. 60156-13-0

1-(Benzenesulfonyl)-3-bromopropan-2-one

Cat. No.: B2769011
CAS No.: 60156-13-0
M. Wt: 277.13
InChI Key: JSMDGFFNIVDURQ-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-3-bromopropan-2-one is an organic compound that belongs to the class of benzenesulfonyl derivatives. It is characterized by the presence of a benzenesulfonyl group attached to a 3-bromopropan-2-one moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzenesulfonyl)-3-bromopropan-2-one can be synthesized through various methods. One common approach involves the reaction of benzenesulfonyl chloride with 3-bromopropan-2-one in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product .

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-3-bromopropan-2-one involves its interaction with various molecular targets. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction is crucial in its antimicrobial and anticancer properties . The compound can also participate in redox reactions, affecting cellular pathways and signaling .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a benzenesulfonyl group and a bromopropanone moiety, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

1-(benzenesulfonyl)-3-bromopropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3S/c10-6-8(11)7-14(12,13)9-4-2-1-3-5-9/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMDGFFNIVDURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred suspension of 100.0 g (0.504 mole) phenylsulfonylacetone in 500 ml carbon tetrachloride, 80 g [25.7 ml (0.5 mole)] bromine dissolved in 75 g carbon tetrachloride were added dropwise. The reaction mixture was stirred at ambient temperature overnight. The reaction mixture was filtered, and the precipitate was washed with hexane to give 139.8 g of the above-identified product.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
25.7 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
75 g
Type
solvent
Reaction Step Two

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